molecular formula C10H11ClN2 B1314948 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 58469-36-6

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B1314948
CAS No.: 58469-36-6
M. Wt: 194.66 g/mol
InChI Key: CMSMOAZNWIWJNL-UHFFFAOYSA-N
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Description

“3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The molecular structure of pyrazoles is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Mechanism of Action

While the specific mechanism of action for “3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole” is not mentioned in the search results, it’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Future Directions

The future directions for “3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole” and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicinal chemistry, drug discovery, and other fields . Additionally, the development of safer and more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

5-chloro-4-methyl-2-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSMOAZNWIWJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(N=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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